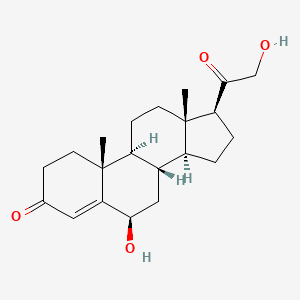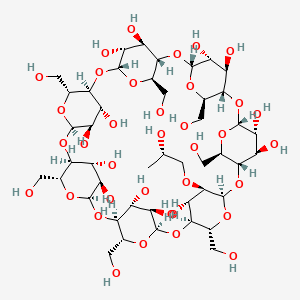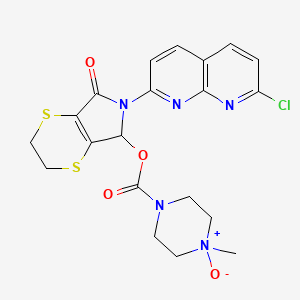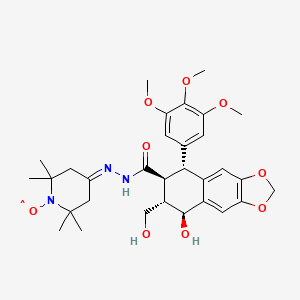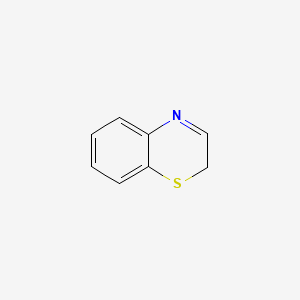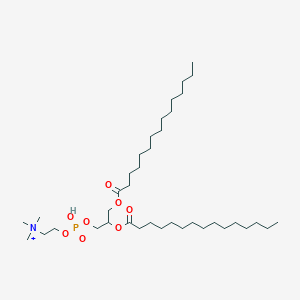
Choline, hydroxide, dihydrogen phosphate, inner salt, ester with 1,2-dipentadecanoin, L-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Choline, hydroxide, dihydrogen phosphate, inner salt, ester with 1,2-dipentadecanoin, L-, also known as Choline, hydroxide, dihydrogen phosphate, inner salt, ester with 1,2-dipentadecanoin, L-, is a useful research compound. Its molecular formula is C38H77NO8P+ and its molecular weight is 707 g/mol. The purity is usually 95%.
BenchChem offers high-quality Choline, hydroxide, dihydrogen phosphate, inner salt, ester with 1,2-dipentadecanoin, L- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Choline, hydroxide, dihydrogen phosphate, inner salt, ester with 1,2-dipentadecanoin, L- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multicompartment Systems with Temperature-Triggered Release
Dic15-PC is used in the creation of liposomes in polymersomes (LiPs) systems . These systems can enable controlled release of dyes from Dic15-PC and DPPC liposomes at defined temperatures . This controlled release could be used as a means to initiate cascade reactions on demand in confined microreactors .
2. Study of Phase Transitions of Supported Lipid Bilayers Dic15-PC is used in the study of the main phase transition of supported lipid bilayers . Quantitative differential interference contrast (qDIC) microscopy is applied to measure thickness changes of about 1nm occurring in the bilayer with sub-nanometre resolution . This study shows how the presence of fluorescently labelled lipids, even at small concentrations, can broaden the phase transition .
Structural Studies of Membrane Proteins
Dic15-PC is used in high-resolution structural studies of membrane proteins . The studies have established a solid foundation for structural elucidation of molecular level conformation of membranous bacterial toxins .
4. Studies of Membrane-Membrane and Membrane-Protein Interactions Dic15-PC is used in studies of membrane-membrane and membrane-protein interactions . These studies have advanced basic scientific research in the frontier of these interactions .
5. Investigation of Genetic Material Interaction with Bilayer Membranes Dic15-PC is used in the investigation of the behavior of genetic materials when they interact with bilayer membranes . Researchers have found the two-dimensional condensation of DNA on cationic lipid bilayers and a strong binding of DNA to zwitterionic lipid bilayers .
6. Development of Novel Instrumentation and Methods The support from the US Army Research Office has allowed researchers to develop novel instrumentation and methods to use state-of-the-art atomic force microscopy in biological applications . Dic15-PC has played a crucial role in these developments .
Mecanismo De Acción
Target of Action
Dic15-PC belongs to the class of organic compounds known as phosphatidylcholines . These compounds are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage . The primary targets of Dic15-PC are lipidic nanovesicles, where it forms part of the vesicle structure .
Mode of Action
Dic15-PC interacts with its targets by forming part of the lipidic nanovesicle structure. It is loaded into the lumen of giant poly(butadiene)-b-poly(ethylene oxide) (PBut-b-PEO) polymersomes . This interaction results in the formation of liposomes in polymersomes (LiPs) systems .
Biochemical Pathways
The biochemical pathways affected by Dic15-PC involve the formation and function of lipidic nanovesicles. These vesicles can load a variety of species due to their tunable size, as well as their hydrophobic (bilayer membrane) or hydrophilic (aqueous core) character . The formation of these vesicles allows for cascade chemical or enzymatic reactions within their lumen .
Result of Action
The primary result of Dic15-PC’s action is the formation of lipidic nanovesicles within polymersomes. These vesicles can achieve controlled sequential release of dyes at defined temperatures . This controlled release could be used as a means to initiate cascade reactions on demand in confined microreactors .
Action Environment
The action of Dic15-PC is influenced by environmental factors such as temperature. For instance, it has been demonstrated that controlled sequential release of dyes from Dic15-PC liposomes can be achieved at defined temperatures inside the giant PBut-b-PEO polymersomes . This suggests that the efficacy and stability of Dic15-PC’s action can be modulated by environmental conditions.
Propiedades
IUPAC Name |
2-[2,3-di(pentadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39(3,4)5)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJARBVLDSOWRJT-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H77NO8P+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955183 |
Source


|
| Record name | 4-Hydroxy-N,N,N-trimethyl-4,10-dioxo-7-(pentadecanoyloxy)-3,5,9-trioxa-4lambda~5~-phosphatetracosan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Choline, hydroxide, dihydrogen phosphate, inner salt, ester with 1,2-dipentadecanoin, L- | |
CAS RN |
3355-27-9 |
Source


|
| Record name | Dipentadecanoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003355279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-N,N,N-trimethyl-4,10-dioxo-7-(pentadecanoyloxy)-3,5,9-trioxa-4lambda~5~-phosphatetracosan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

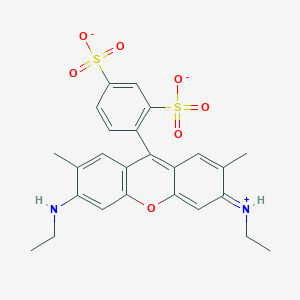
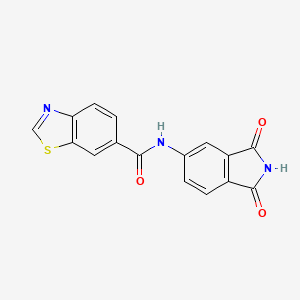
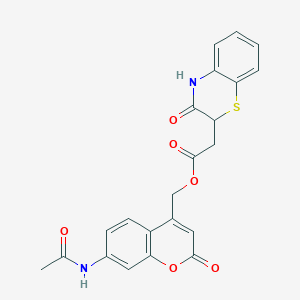
![2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1228604.png)


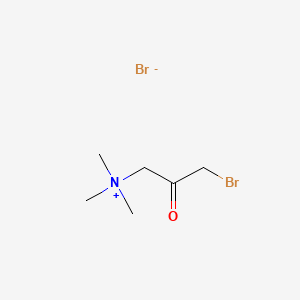
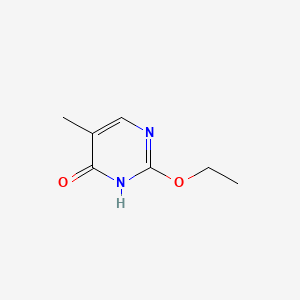
![3-Azido-4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B1228616.png)
